molecular formula C9H15N3 B3099042 N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine CAS No. 134956-67-5

N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine

Cat. No. B3099042
CAS RN: 134956-67-5
M. Wt: 165.24 g/mol
InChI Key: CWZCDQKFQRKZKG-UHFFFAOYSA-N
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Description

“N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine” is a complex organic compound. It is related to the class of compounds known as amines, which are derivatives of ammonia and contain a nitrogen atom with a lone pair of electrons . Amines are fundamental in a wide range of chemical reactions and biological processes .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study by Nabati and Mahkam (2014) demonstrates a novel one-pot and one-step N-methylation method for 2,6-diaminopyridine, which is extensively used as a pharmaceutical intermediate and hair dye coupler. This method avoids over-alkylation issues common in traditional methods (Nabati & Mahkam, 2014).

  • Chemical Synthesis for PET Ligands : Kumar et al. (2003) developed a synthesis method for [N-methyl-11C]-3-[(6-dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidine-7-amine (R121920), a selective CRF1 antagonist and potential PET ligand. This synthesis involves a palladium-catalyzed Suzuki coupling and sodium hexamethyl-disilazide mediated N-methylation (Kumar et al., 2003).

Pharmaceutical and Biological Research

  • Antitumor, Antifungal, and Antibacterial Properties : Titi et al. (2020) explored the synthesis of pyrazole derivatives, including compounds featuring N-methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine, and identified their potential antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).

  • Potential Drug Design Against Chronic Myeloid Leukemia : Moreno-Fuquen et al. (2021) conducted a study on the synthesis, spectroscopic characterization, and structural studies of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. This highlights the potential application of similar compounds in pharmaceutical research (Moreno-Fuquen et al., 2021).

  • Reductive Amination for N-Methyl and N-Alkylamines Synthesis : Senthamarai et al. (2018) report an expedient reductive amination process for the selective synthesis of N-methylated and N-alkylated amines, emphasizing the importance of such structural motifs in life-science molecules (Senthamarai et al., 2018).

Crystallography and Structural Analysis

  • Crystal Structure Studies : Trischler et al. (2015) performed a study on the crystal structure of ammonium bis[(pyridin-2-yl)methyl]ammonium dichloride, providing insights into the structural properties of similar compounds (Trischler et al., 2015).

properties

IUPAC Name

N-methyl-1-[6-(methylaminomethyl)pyridin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-10-6-8-4-3-5-9(12-8)7-11-2/h3-5,10-11H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZCDQKFQRKZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=CC=C1)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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